Hypophosphoric acid
Description
Contextualization within the Oxoacids of Phosphorus Landscape
Phosphorus oxyacids represent a class of inorganic compounds where a phosphorus atom is bonded to oxygen atoms, and typically to hydroxyl (-OH) groups. These molecules are fundamental in chemistry due to phosphorus's ability to form multiple bonds and exhibit various oxidation states.
Classification of Phosphorus Oxyacids
Phosphorus oxyacids are generally classified based on the oxidation state of the phosphorus atom, which can range from +1 to +5. They are characterized by the presence of at least one P=O bond and one P-OH bond. Additionally, some oxyacids feature direct phosphorus-phosphorus (P-P) bonds or phosphorus-hydrogen (P-H) bonds, particularly when the phosphorus oxidation state is less than +5. This structural diversity leads to a wide array of properties and reactivities.
Table 1: Classification of Common Phosphorus Oxyacids
| Acid Name | Chemical Formula | Phosphorus Oxidation State | Key Structural Features | Basicity |
| Hypophosphorous Acid | H₃PO₂ | +1 | 1 P=O, 1 P-OH, 2 P-H | Monoprotic (1) |
| Phosphorous Acid | H₃PO₃ | +3 | 1 P=O, 2 P-OH, 1 P-H | Diprotic (2) |
| Hypophosphoric Acid | H₄P₂O₆ | +4 | 2 P=O, 4 P-OH, 1 P-P | Tetraprotic (4) |
| Phosphoric Acid | H₃PO₄ | +5 | 1 P=O, 3 P-OH | Triprotic (3) |
| Pyrophosphoric Acid | H₄P₂O₇ | +5 | 2 P=O, 4 P-OH, 1 P-O-P | Tetraprotic (4) |
Distinctive Structural Features Among Phosphorus Oxyacids
A defining characteristic of this compound (H₄P₂O₆) is the presence of a direct phosphorus-phosphorus (P-P) single bond connecting the two phosphorus atoms. This feature is absent in many other common phosphorus oxyacids like phosphoric acid (H₃PO₄) or phosphorous acid (H₃PO₃), which typically feature P-O-P linkages or P-H bonds, respectively. The P-P bond in this compound contributes significantly to its unique chemical behavior and classification. In this compound, each phosphorus atom is bonded to two oxygen atoms, one of which is a double bond (P=O), and two hydroxyl groups (P-OH).
Nomenclature and Definitional Precision
Precise nomenclature is crucial for distinguishing between closely related chemical compounds. This compound has specific naming conventions and is important to differentiate from other phosphorus acids with similar-sounding names.
IUPAC Naming Conventions: Hypodiphosphoric Acid
The International Union of Pure and Applied Chemistry (IUPAC) recognizes "hypodiphosphoric acid" as the systematic name for H₄P₂O₆. It is also commonly referred to as diphosphoric acid. The "hypo-" prefix in this compound indicates a lower oxidation state of phosphorus compared to pyrophosphoric acid, although in this case, both involve a P-P bond or P-O-P linkage, respectively, and this compound's phosphorus is in the +4 oxidation state.
Differentiation from Hypophosphorous Acid (H₃PO₂) and Phosphinic Acid
Hypophosphorous acid (H₃PO₂) and phosphinic acid are, in fact, the same compound, with phosphorus in the +1 oxidation state atamanchemicals.comatamanchemicals.comatamankimya.comatamankimya.comwikipedia.org. A key distinction lies in their structure and bonding:
Hypophosphorous Acid (H₃PO₂): Contains two P-H bonds and one P-OH group, making it a monoprotic acid. It lacks a P-P bond.
This compound (H₄P₂O₆): Features a P-P bond, four P-OH groups, and two P=O groups, with phosphorus in the +4 oxidation state. It is tetraprotic.
Table 2: Structural Comparison of this compound and Hypophosphorous Acid
| Feature | This compound (H₄P₂O₆) | Hypophosphorous Acid (H₃PO₂) / Phosphinic Acid |
| Formula | H₄P₂O₆ | H₃PO₂ |
| Phosphorus Oxidation State | +4 | +1 |
| Key Bonds | 1 P-P, 4 P-OH, 2 P=O | 2 P-H, 1 P-OH, 1 P=O |
| P-P Bond Presence | Yes | No |
| P-H Bond Presence | No | Yes |
| Basicity | Tetraprotic (4) | Monoprotic (1) |
| IUPAC Name | Hypodiphosphoric acid | Phosphinic acid |
Isomeric Considerations: Isothis compound (HPO(OH)-O-PO₂(OH))
Isothis compound is a structural isomer of this compound wikipedia.orgtoppr.com. Unlike this compound, where the two phosphorus atoms are identical and linked by a P-P bond, isothis compound features a P-O-P linkage. In this isomer, the phosphorus atoms are not equivalent; one phosphorus atom is bonded to a hydrogen atom (oxidation state +3), while the other has an oxidation state of +5 wikipedia.orgtoppr.com. This structural difference leads to distinct chemical properties compared to this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phosphonophosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O6P2/c1-7(2,3)8(4,5)6/h(H2,1,2,3)(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZISJTYELEYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064886 | |
| Record name | Hypophosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7803-60-3 | |
| Record name | Hypophosphoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hypophosphoric acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypophosphoric acid | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hypophosphoric acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYPOPHOSPHORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8Z35442Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Ii. Synthesis and Mechanistic Pathways of Hypophosphoric Acid
Laboratory and Industrial Preparation Methodologies
Various methods have been developed for the synthesis of hypophosphoric acid, ranging from laboratory-scale preparations to potential industrial processes. These methods primarily involve the controlled oxidation of elemental phosphorus or the conversion of its salts.
Controlled Oxidation of Red Phosphorus with Oxidizing Agents (e.g., Sodium Chlorite)
A common and effective method for preparing this compound involves the controlled oxidation of red phosphorus with an oxidizing agent like sodium chlorite (B76162) (NaClO₂) at room temperature. byjus.comwikipedia.orgpw.liveunacademy.comvedantu.com This reaction yields the disodium (B8443419) salt of this compound (Na₂H₂P₂O₆), which can then be converted to the free acid. unacademy.comvedantu.com
This method is considered a controlled process, allowing for the specific formation of the hypophosphate salt. unacademy.comvedantu.com
Oxidation of White Phosphorus in Aqueous Environments
The oxidation of white phosphorus in an aqueous environment, particularly in the presence of air, also leads to the formation of this compound. byjus.comwikipedia.org This process, however, typically results in a mixture of phosphorus oxoacids, including phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄), alongside this compound. byjus.comwikipedia.orggeeksforgeeks.org The separation of this compound from this mixture is a necessary subsequent step. The different products arise from the various oxidation states that phosphorus can adopt during the reaction. cdc.gov
Ion Exchange Synthesis from Hypophosphate Salts
A prevalent method for obtaining pure this compound is through ion exchange chromatography. wikipedia.orgatamankimya.comchemdad.com This technique starts with a solution of a hypophosphate salt, such as the disodium salt (Na₂H₂P₂O₆·6H₂O) obtained from the controlled oxidation of red phosphorus. wikipedia.org The salt solution is passed through a cation exchange resin, where the sodium ions are exchanged for hydrogen ions, resulting in a solution of this compound. wikipedia.orgunacademy.comvedantu.com
The general reaction can be represented as: Na₂H₂P₂O₆ + 2H-Resin → H₄P₂O₆ + 2Na-Resin aakash.ac.in
This method is particularly useful for producing high-purity this compound, suitable for laboratory and specialized applications. chemdad.com Industrial methods for producing hypophosphite, a related compound, also utilize ion exchange resins. atamankimya.com
Anhydrous Acid Formation Routes
The preparation of anhydrous this compound requires specific dehydration techniques as simple evaporation of aqueous solutions is not effective. wikipedia.org One method involves the vacuum dehydration of the dihydrate (H₄P₂O₆·2H₂O) over a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). wikipedia.org Another route to the anhydrous acid is through the reaction of lead hypophosphate (Pb₂P₂O₆) with hydrogen sulfide (B99878) (H₂S). wikipedia.org It is important to note that the anhydrous acid is unstable and can undergo rearrangement and disproportionation upon standing. wikipedia.org
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the reaction mechanisms involved in the synthesis of this compound provides insight into the transformation of phosphorus and the formation of the characteristic P-P bond in the hypophosphate anion.
Role of Oxidation States in Phosphorus Conversion
The formation of this compound is intrinsically linked to the changes in the oxidation state of phosphorus. In its elemental form, phosphorus has an oxidation state of 0. In this compound, each phosphorus atom has an oxidation state of +4. byjus.comvedantu.com
The synthesis from red or white phosphorus involves the oxidation of phosphorus from its elemental state (0) to the +4 state. The use of a controlled oxidizing agent like sodium chlorite allows for a more selective conversion to the +4 state, minimizing the formation of byproducts with other oxidation states like phosphorous acid (+3) and phosphoric acid (+5). byjus.comwikipedia.orgpw.liveaakash.ac.in
In the oxidation of white phosphorus in aqueous air, the formation of a mixture of acids with different oxidation states (+3, +4, and +5) highlights the stepwise nature of the oxidation process. byjus.comwikipedia.orggeeksforgeeks.org The initial steps likely involve the formation of lower oxidation state intermediates that are subsequently oxidized further. The presence of the P-P bond in this compound suggests a mechanism where two phosphorus atoms are linked before being fully oxidized to the +5 state seen in phosphoric acid. geeksforgeeks.org The disproportionation of hypophosphorous acid (oxidation state +1) upon heating to form phosphine (B1218219) (-3) and phosphorous acid (+3) further illustrates the tendency of phosphorus to exist in various oxidation states and the potential for intermediate oxidation states to be involved in these transformations. wikipedia.org
Iii. Structural Elucidation and Bond Characterization
Molecular and Ionic Structure of H₄P₂O₆
The molecular structure of hypophosphoric acid is best understood in terms of its ionic and covalent components. Research indicates that it can be formulated to include oxonium ions, reflecting its behavior in aqueous solutions.
Oxonium Ion Formulation: [H₃O⁺]₂[H₂P₂O₆]²⁻
P-P Bond Existence and Characterization
The presence of a direct P-P bond is a defining feature of this compound, distinguishing it from other phosphorus oxyacids. This bond is crucial for understanding its chemical properties and reactivity.
P-O and P-OH Bond Lengths and Characteristics
P-O Bonds: Terminal P=O bonds are typically found to have lengths around 151 pm collegedunia.comwikipedia.orgextramarks.comatamanchemicals.comtoppr.comnih.govgeeksforgeeks.orgvedantu.comvedantu.com. Some studies report P-O bond lengths ranging from 150.1 to 156.9 pm in various salts nih.gov.
P-OH Bonds: The P-OH bonds are generally longer than the P=O bonds, with reported lengths of approximately 159 pm collegedunia.comwikipedia.orgextramarks.comatamanchemicals.comtoppr.comgeeksforgeeks.org. These P-OH groups are responsible for the acidic character of this compound, as they can donate protons.
The structure of the [H₂P₂O₆]²⁻ anion can be visualized as two phosphorus atoms linked by a P-P bond, with each phosphorus atom bonded to two oxygen atoms and one hydroxyl group. This arrangement results in a total of four P-OH bonds, contributing to the acid's tetrabasic nature collegedunia.combyjus.comcollegedunia.com.
Conformational Analysis of P₂O₆ Skeleton (Staggered vs. Eclipsed)
The P₂O₆ skeleton of the hypodiphosphate anion ([H₂P₂O₆]²⁻) exhibits a conformation similar to that of ethane. X-ray crystallographic studies have predominantly observed a staggered conformation for the P₂O₆ skeleton in various hypodiphosphate salts researchgate.netnih.govresearchgate.nettu-clausthal.de. In this staggered arrangement, the atoms attached to one phosphorus atom are positioned between the atoms attached to the other phosphorus atom when viewed down the P-P bond axis. Specifically, in the [H₂P₂O₆]²⁻ ion, the hydrogen atoms are often found in a "trans-trans" conformation within this staggered framework researchgate.netresearchgate.net. While the eclipsed conformation, where atoms on one phosphorus are directly aligned with atoms on the other, is theoretically possible, it has been rarely observed in crystalline hypodiphosphates analyzed via X-ray diffraction researchgate.nettu-clausthal.de. The staggered conformation is generally considered more stable due to reduced torsional strain compared to the eclipsed form youtube.com.
Crystallographic Investigations of this compound and its Salts
Crystallographic studies, primarily employing single-crystal X-ray diffraction, have provided detailed insights into the solid-state structures of this compound and its numerous salts. These investigations reveal the diverse ways the hypodiphosphate anion and its protonated forms arrange themselves in the solid state, often in conjunction with water molecules and various metal cations.
While specific crystallographic data for the dihydrate form (H₄P₂O₆·2H₂O) were not extensively detailed in the provided search results, the general understanding from related studies indicates that this compound and its hydrates form hydrogen-bonded networks. The dihydrogen hypodiphosphate anion ([H₂P₂O₆]²⁻) is often found in these structures, with hydrogen atoms in cis positions, leading to C₂ symmetry researchgate.nettu-clausthal.de. These anions, along with water molecules, create extended three-dimensional frameworks through hydrogen bonding researchgate.nettu-clausthal.de.
Single-crystal X-ray diffraction has been instrumental in characterizing the crystalline structures of hypodiphosphate salts across various cation types. These studies provide precise details on unit cell parameters, space groups, atomic positions, bond lengths, and coordination geometries.
Alkali metal hypodiphosphates exhibit diverse hydration states and crystallographic arrangements. For example, tetrapotassium hypodiphosphate octahydrate (K₄P₂O₆·8H₂O) and sodium potassium hypodiphosphate octahydrate (Na₂K₂P₂O₆·8H₂O) crystallize isotypically in the orthorhombic space group Pbca, featuring discrete [P₂O₆]⁴⁻ anions in a staggered conformation researchgate.netresearchgate.netresearchgate.net. Tetralithium hypodiphosphate hexahydrate (Li₄P₂O₆·6H₂O) also forms a highly symmetrical crystal structure with hypodiphosphate anions possessing (D₃d) symmetry nih.govresearchgate.netresearchgate.netiucr.orgwisc.edu. The coordination environments around the alkali metal cations vary, with lithium cations coordinated by hypodiphosphate anions and water molecules researchgate.netiucr.org, and potassium cations exhibiting coordination numbers ranging from 6 to 9 researchgate.net. Other alkali metal salts, such as rubidium and cesium dihydrogen hypodiphosphates, have also been structurally characterized, often crystallizing in triclinic or monoclinic space groups researchgate.netresearchgate.net.
Table 1: Crystallographic Data for Selected Alkali Metal Hypodiphosphates
| Compound | Space Group | Crystal System | Unit Cell Parameters (Å, °) | Z | Ref. |
| K₄P₂O₆·8H₂O | Pbca | Orthorhombic | a=13.721(1), b=7.197(1), c=12.476(1) | 4 | researchgate.netresearchgate.net |
| Na₂K₂P₂O₆·8H₂O | Pbca | Orthorhombic | a=13.721(1), b=7.197(1), c=12.476(1) | 4 | researchgate.netresearchgate.net |
| Li₄P₂O₆·6H₂O | D₃d | Trigonal | a=9.094(2), c=10.348(2) | 1 | researchgate.netiucr.org |
| Rb₂H₂P₂O₆·2H₂O | P2₁/c | Monoclinic | a=6.486(3), b=10.956(6), c=7.548(1), β=106.89(5) | 4 | researchgate.net |
| Cs₂H₂P₂O₆·2H₂O | P2₁/c | Monoclinic | a=6.486(3), b=10.956(6), c=7.548(1), β=106.89(5) | 4 | researchgate.net |
| Na₄P₂O₆·10H₂O | C2/c | Monoclinic | a=12.4760(18), b=7.1974(11), c=13.7211(18), β=99.549(12) | 4 | rsc.org |
Note: Unit cell parameters for Li₄P₂O₆·6H₂O are given for the D₃d symmetry, which is highly symmetrical. The specific parameters may vary slightly depending on the source or refinement. The parameters for Rb₂H₂P₂O₆·2H₂O and Cs₂H₂P₂O₆·2H₂O are identical as they crystallize isotypically.
Alkaline earth metal hypodiphosphates also display varied structural motifs. Calcium dihydrogen hypodiphosphate sesquihydrate (Ca[H₂P₂O₆]·1.5H₂O) crystallizes in the monoclinic space group P2₁/c, featuring chains of calcium polyhedra linked by [H₂P₂O₆]²⁻ anions iucr.orgresearchgate.nettu-clausthal.ded-nb.info. Strontium dihydrogen hypodiphosphate dihydrate (Sr[H₂P₂O₆]·2H₂O) crystallizes in the orthorhombic space group Pbcn, with strontium cations coordinated by hypodiphosphate anions and water molecules tu-clausthal.ded-nb.info. Magnesium dihydrogen hypodiphosphate forms polymeric chains, [Mg(H₂P₂O₆)(H₂O)₄]n, crystallizing in a monoclinic space group iucr.org. Barium hypodiphosphates have also been investigated, with different polymorphs of barium dihydrogen hypodiphosphate dihydrate (BaH₂P₂O₆·2H₂O) reported in monoclinic and orthorhombic space groups researchgate.net.
Table 2: Crystallographic Data for Selected Alkaline Earth Metal Hypodiphosphates
| Compound | Space Group | Crystal System | Unit Cell Parameters (Å, °) | Z | Ref. |
| Ca[H₂P₂O₆]·1.5H₂O | P2₁/c | Monoclinic | a=6.619(1), b=10.201(1), c=20.922(2), β=107.95(1) | 4 | researchgate.nettu-clausthal.ded-nb.info |
| Sr[H₂P₂O₆]·2H₂O | Pbcn | Orthorhombic | a=7.548(1), b=11.906(1), c=7.880(1) | 4 | tu-clausthal.ded-nb.info |
| [Mg(H₂P₂O₆)(H₂O)₄]n | Not specified | Monoclinic | Not specified | - | iucr.org |
| BaH₂P₂O₆·2H₂O (Polymorph A) | P2₁/n | Monoclinic | a=7.459(1), b=8.066(1), c=12.460(2), β=91.27(1) | 4 | researchgate.net |
Transition metal hypodiphosphates are also well-documented through crystallographic studies. For instance, hexaaquanickel(II) dihydrogen hypodiphosphate, Ni(H₂O)₆, crystallizes in the monoclinic space group P2₁/n, featuring discrete [Ni(H₂O)₆]²⁺ cations and (H₂P₂O₆)²⁻ anions iucr.orgresearchgate.netpsu.eduglobalauthorid.com. Potassium transition metal dihydrogen hypodiphosphate hydrates, such as K₂[Cu(H₂P₂O₆)₂ (H₂O)₂]·H₂O, K₂[Zn(H₂P₂O₆)₂ (H₂O)₂]·H₂O, and others, crystallize isotypically in the monoclinic space group C2/m, with the dihydrogen hypodiphosphate units adopting an eclipsed conformation researchgate.netresearchgate.net. Zinc hypodiphosphates have also been studied, with one report indicating an orthorhombic Pnnm space group for Ni₂P₂O₆, suggesting similar structures for related metal hypodiphosphates daneshyari.com. Cadmium hypodiphosphates have also been structurally characterized, although specific details were not as prominent in the initial search results.
Single Crystal X-ray Diffraction Studies of Anions and Salts
Organic-Inorganic Hypodiphosphate Salts with Tetraalkylammonium Cations
Research has focused on the synthesis and characterization of organic-inorganic salts formed between hypodiphosphoric acid and tetraalkylammonium cations. These compounds, often involving tetraethylammonium (B1195904) (Et₄N⁺) or tetrabutylammonium (B224687) (Bu₄N⁺) cations, exhibit complex crystal structures where hypodiphosphate anions (P₂O₆⁴⁻) and associated acid molecules form hydrogen-bonded networks researchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com. These anionic layers are interspersed with the organic cations. For instance, compounds like [(Et₄N)(H₃P₂O₆)]·0.5H₄P₂O₆·2H₂O and [(n-Bu₄N)(H₃P₂O₆)]·0.75H₄P₂O₆ have been synthesized and characterized using X-ray crystallography and IR spectroscopy researchgate.netrsc.orgresearchgate.net. In these structures, the tetraalkylammonium cations are embedded within the framework of the hydrogen-bonded networks formed by the hypodiphosphate anions and water molecules rsc.orgresearchgate.netresearchgate.net. Some of these salts exhibit clusters with antielectrostatic hydrogen bonding (AEHB) rsc.orgresearchgate.net.
Selected Organic-Inorganic Hypodiphosphate Salts with Tetraalkylammonium Cations:
| Compound Formula | Cation | Anion/Acid Forms Present | Key Structural Feature | Reference |
| [(Et₄N)(H₃P₂O₆)]·0.5H₄P₂O₆·2H₂O | Et₄N⁺ | H₃P₂O₆⁻, H₄P₂O₆ | Hydrogen-bonded networks, AEHB clusters | researchgate.netrsc.orgresearchgate.net |
| [(Et₄N)₂(H₂P₂O₆)]·H₄P₂O₆ | Et₄N⁺ | H₂P₂O₆²⁻, H₄P₂O₆ | Hydrogen-bonded networks | researchgate.netrsc.orgresearchgate.net |
| [(n-Bu₄N)(H₃P₂O₆)]·0.75H₄P₂O₆ | n-Bu₄N⁺ | H₃P₂O₆⁻, H₄P₂O₆ | Hydrogen-bonded networks, AEHB clusters | researchgate.netrsc.orgresearchgate.net |
| [(n-Bu₄N)(H₃P₂O₆)]·0.25H₄P₂O₆·0.52H₂O | n-Bu₄N⁺ | H₃P₂O₆⁻, H₄P₂O₆ | Hydrogen-bonded networks, AEHB clusters | researchgate.netrsc.orgresearchgate.net |
| [(n-Bu₄N)(H₃P₂O₆)]·0.25H₄P₂O₆ | n-Bu₄N⁺ | H₃P₂O₆⁻, H₄P₂O₆ | Hydrogen-bonded networks, AEHB clusters, single-crystal-to-single-crystal transformation observed upon dehydration | rsc.orgresearchgate.net |
| [(Et₄N)Cl]·0.5H₄P₂O₆·3H₂O | Et₄N⁺ | H₄P₂O₆, Cl⁻ | Hydrogen-bonded networks | researchgate.netrsc.orgresearchgate.net |
Hydrogen Bonding Networks in Crystalline Structures
In the context of organic-inorganic salts, the tetraalkylammonium cations are integrated into these hydrogen-bonded frameworks, acting as counter-ions that balance the charge of the hypodiphosphate species rsc.orgresearchgate.netresearchgate.net. For example, in tetraalkylammonium hypodiphosphates, hydrogen bonds of the O—H···O type are prevalent, connecting the polyanionic species and water molecules rsc.orgresearchgate.netresearchgate.net. The specific arrangement of these hydrogen bonds can lead to the formation of clusters, some of which exhibit antielectrostatic hydrogen bonding (AEHB) rsc.orgresearchgate.net.
In metal hypodiphosphates, such as the magnesium salt [Mg(H₂P₂O₆)(H₂O)₄]n, the dihydrogen hypodiphosphate anions (H₂P₂O₆²⁻) bridge Mg²⁺ cations into chains, and these chains are further linked by a three-dimensional hydrogen-bonding network involving the P—OH groups of the anion and coordinated water molecules researchgate.netnih.gov. Similarly, in hexaaquanickel(II) dihydrogen hypodiphosphate, Ni(H₂O)₆, discrete [Ni(H₂O)₆]²⁺ cations and (H₂P₂O₆)²⁻ anions are linked by medium-strength O—H···O hydrogen bonds, forming a three-dimensional network nih.gov. The O···O distances for these hydrogen bonds typically range from approximately 2.44 Å to 2.91 Å, indicating interactions of medium to strong strength nih.govnih.govnih.gov.
Studies on crystalline hypophosphorous acid (H₃PO₂) also reveal the formation of one-dimensional hydrogen-bonded chains, with O···O distances around 0.244 nm acs.orgdntb.gov.ua.
Hydrogen Bonding Interactions in Hypodiphosphate Structures:
| Compound/System | Hydrogen Bond Type | O···O Distance (Å) | Network Description | Reference |
| Tetraalkylammonium hypodiphosphates (e.g., 1, 3, 4, 5) | O—H···O, N—H···O, C—H···O | 2.44 - 2.55 (O···HO-P) | Chains, layers, clusters | rsc.orgresearchgate.netnih.gov |
| [Mg(H₂P₂O₆)(H₂O)₄]n | O—H···O | 2.786 - 2.829 | 3D network, ribbons | researchgate.netnih.gov |
| Ni(H₂O)₆ | O—H···O | 2.5919 - 2.9132 | 3D network, columns | nih.gov |
| Rb₂[(H₂P₂O₆)(H₄P₂O₆)] and Cs₂[(H₂P₂O₆)(H₄P₂O₆)] | O—H···O | 2.441 - 2.551 | Staggered conformation | nih.gov |
| Imidazolium hypodiphosphates ((C₃H₅N₂)₂(H₂P₂O₆)) | O—H···O, N—H···O, C—H···O | Varies | Frameworks | researchgate.net |
| Hypophosphorous acid (H₃PO₂) | O—H···O | ~0.244 | 1D chains | acs.orgdntb.gov.ua |
Topographical Properties of Electron Density Distribution
The analysis of electron density distribution, often performed through experimental X-ray diffraction and theoretical calculations, provides detailed insights into the nature of chemical bonding within this compound and its derivatives. Studies on tetralithium hypodiphosphate hexahydrate, Li₄P₂O₆·6H₂O, have revealed that the hypodiphosphate anion possesses highly symmetrical (D₃d) symmetry researchgate.netresearchgate.net. Analysis of the charge distribution indicates that phosphorus atoms in the hypodiphosphate anion have lower charges compared to those in phosphates or phosphonates, while oxygen atom charges are comparable researchgate.netresearchgate.net.
The investigation of the electron density at the bond critical points (BCPs) and the Laplacian of the electron density (∇²ρ) at these points are key to characterizing bond types. For the P—P bond in hypodiphosphates, values of ρ(rc) and ∇²ρ(rc) suggest it is a weak covalent bond nih.govresearchgate.netresearchgate.net. In contrast, the P—O bonds are characterized as polarized covalent bonds, exhibiting topological parameters similar to those found in phosphates and phosphonates nih.govresearchgate.netresearchgate.net. Theoretical calculations have also indicated that the hypodiphosphate anion's structure is relatively insensitive to its coordination environment due to the proximity of the phosphorus atoms researchgate.net.
Iv. Physicochemical Characteristics and Reactivity Profiles
Acid-Base Properties
Hypophosphoric acid exhibits amphoteric behavior, acting as an acid in aqueous solutions. Its acidic nature stems from the presence of hydroxyl groups directly bonded to the phosphorus atoms.
Tetraprotic Nature and Dissociation Constants (pKa Values)
This compound is a tetraprotic acid, meaning it can donate up to four protons in aqueous solution wikipedia.orgnih.govchegg.com. This tetraprotic nature arises from the four hydroxyl (P-OH) groups present in its molecular structure geeksforgeeks.orgbyjus.com. The dissociation of these protons occurs in a stepwise manner, each characterized by a specific dissociation constant (pKa).
The reported pKa values for this compound at 25°C are as follows:
| Dissociation Step | pKa Value |
| First | 2.2 |
| Second | 2.8 |
| Third | 7.3 |
| Fourth | 10.0 |
These values indicate that this compound is a weak acid, with the first two dissociations being relatively strong compared to the subsequent ones wikipedia.orgnih.govchegg.comk-tree.ruiupac.org.
Chemical Stability and Decomposition Pathways
This compound, particularly in its anhydrous form, demonstrates limited stability and can undergo decomposition through various pathways.
Thermal Disproportionation Reactions
Upon standing, anhydrous this compound can undergo rearrangement and disproportionation reactions. This process leads to the formation of a mixture of other phosphorus-containing compounds, including isothis compound, pyrophosphoric acid (H₄P₂O₇), and pyrophosphorous acid wikipedia.org.
Hydrolysis in Aqueous Solutions
This compound is susceptible to hydrolysis in aqueous solutions, especially under elevated temperatures or acidic conditions. In 4 M hydrochloric acid, for instance, it hydrolyzes to yield a mixture of phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄) wikipedia.orgdoubtnut.comresearchgate.net. The general reaction can be represented as:
H₄P₂O₆ + H₂O → H₃PO₃ + H₃PO₄
Rearrangement to Isothis compound
This compound can undergo isomerization, rearranging to its structural isomer, isothis compound. This rearrangement can occur over time at ambient temperatures nih.govresearchgate.net. Isothis compound itself is unstable and prone to further disproportionation, yielding pyrophosphoric acid and pyrophosphorous acid nih.gov. The structure of isothis compound involves an oxygen bridge between the two phosphorus atoms, with one phosphorus atom in a +3 oxidation state and the other in a +5 oxidation state, distinguishing it from the symmetrical +4 oxidation state of phosphorus in this compound wikipedia.org.
V. Spectroscopic Characterization and Analytical Methods
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is instrumental in identifying functional groups and structural motifs within hypophosphoric acid. These techniques probe the molecular vibrations, yielding characteristic absorption or scattering bands that are sensitive to the chemical environment and bonding.
The vibrational spectra of this compound and its salts reveal characteristic absorptions related to the P-P bond, P-O bonds, and O-H groups. The P-P stretching vibration is a key indicator of the hypodiphosphate structure. Studies on alkali metal hypodiphosphates, which contain the [H₂P₂O₆]²⁻ anion, have provided insights into the vibrational modes of the P₂O₆ skeleton. The FT-Raman spectrum of a related hypodiphosphate salt showed a characteristic P-P bond frequency at approximately 257 cm⁻¹ nih.gov.
The IR and Raman spectra of hypodiphosphates, particularly those containing the [H₂P₂O₆]²⁻ anion, exhibit complex patterns attributed to the P₂O₆ skeleton researchgate.nettu-clausthal.ded-nb.info. Assignments of vibrational modes are often made based on the proposed symmetry of the anion. For example, in the rubidium salt Rb₂[(H₂P₂O₆)(H₄P₂O₆)], the vibrational spectra were analyzed with respect to the P₂O₆ skeleton of the anion, suggesting assignments based on a C₂h point group researchgate.net. Bands associated with P-O stretching, O-H stretching, and P-H stretching (if present in specific derivatives) are typically observed in the mid-IR region. The O-H stretching vibrations, indicative of hydrogen bonding, are often observed as broad bands in the region of 2500-3500 cm⁻¹ ias.ac.in.
Table 1: Characteristic Vibrational Frequencies (cm⁻¹) for Hypodiphosphate Systems
| Vibration Type | Frequency Range (cm⁻¹) | Assignment/Notes | Reference |
| P-P stretch | ~257 | Characteristic of the P-P bond in hypodiphosphates | nih.gov |
| P-O stretch | 1200-1000 | P-O bonds within the P₂O₆ skeleton | researchgate.nettu-clausthal.ded-nb.info |
| O-H stretch (H-bonding) | 3500-2500 (broad) | Hydroxyl groups involved in hydrogen bonding | ias.ac.in |
| P-O-P stretch | ~900 | Bridging oxygen in the P₂O₆ skeleton | tu-clausthal.ded-nb.info |
Note: Specific assignments for this compound (H₄P₂O₆) itself are less frequently detailed than for its salts or the dihydrogenhypodiphosphate anion ([H₂P₂O₆]²⁻). The data presented are representative of related hypodiphosphate structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure and connectivity of phosphorus-containing compounds. For this compound, ³¹P NMR is particularly informative due to the presence of phosphorus nuclei. Solid-state NMR techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are vital for characterizing solid samples.
³¹P NMR spectroscopy is highly sensitive to the electronic environment of phosphorus atoms. In this compound (H₄P₂O₆), the two phosphorus atoms are equivalent due to the P-P bond and the molecule's symmetry, and are formally in the +4 oxidation state wikipedia.org. Consequently, a single resonance is typically expected for the phosphorus nuclei in pure this compound.
Studies on alkali metal hypodiphosphates, such as Rb₂[(H₂P₂O₆)(H₄P₂O₆)], have reported ³¹P NMR chemical shifts. For instance, the Rb salt showed ³¹P resonances at 12.5 and 13.5 ppm, assigned to different species within the sample, with one potentially attributed to the acid moiety nih.gov. In related hypodiphosphate salts (e.g., Na₄P₂O₆·10H₂O), a single ³¹P NMR resonance was observed around 14.9 ppm nih.gov. For hypophosphorous acid (H₃PO₂), which has a P-H bond, ³¹P NMR typically shows a doublet due to coupling with the proton, with a chemical shift around 150-200 ppm, depending on the environment rsc.orgaip.orgresearchgate.net. However, this compound lacks a direct P-H bond.
The chemical shift of phosphorus in this compound is expected to be significantly different from hypophosphorous acid due to the absence of the P-H bond and the formal +4 oxidation state of both phosphorus atoms.
Vi. Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations on Molecular Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries and other properties of molecules. For hypophosphoric acid, DFT calculations are crucial for determining its equilibrium geometry, bond lengths, and bond angles in the gas phase, which can then be compared with experimental data obtained from X-ray crystallography for the solid state.
DFT calculations would typically involve optimizing the molecular structure of this compound to find the lowest energy conformation. The choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining accurate results. The optimized structure would confirm the staggered, ethane-like conformation of the [P₂O₆]⁴⁻ anion, which is known from experimental studies.
While specific DFT computational studies exclusively detailing the optimized geometry of this compound are not abundant in the literature, the structural parameters are well-established experimentally. These experimental values serve as a benchmark for any theoretical calculations.
Table 1: Experimental Bond Lengths in the Hypophosphate Anion
| Bond | Bond Length (pm) |
|---|---|
| P–P | 219 |
| P–O | 151 |
This table presents experimentally determined bond lengths for the hypophosphate anion, which provide a reference for theoretical DFT calculations.
Theoretical studies on related diphosphorus compounds have shown that the P-P bond length can be influenced by the nature of the substituents on the phosphorus atoms. For instance, in unsymmetrical diphosphanes, both steric and electronic effects of the substituents can alter the P-P bond distance. DFT calculations on such systems help in understanding these influences, which by analogy, are relevant to the substituted diphosphane-like core of this compound.
Analysis of Charge Distribution and Bonding
The nature of the chemical bonds and the distribution of electron density in this compound are key to understanding its properties and reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are used to quantify the charge distribution and the nature of the bonding.
P-P Bond: The direct phosphorus-phosphorus bond is a defining feature of this compound. NBO analysis on similar diphosphorus compounds often reveals a Wiberg bond index close to 1.0, which is indicative of a single bond. This is consistent with the depiction of a P-P single bond in the Lewis structure of this compound.
P=O and P-OH Bonds: The phosphoryl (P=O) and hydroxyl (P-OH) bonds are highly polarized due to the high electronegativity of the oxygen atom relative to the phosphorus atom. Computational studies on various phosphorus-based ligands have shown that the electron density at the phosphoryl group is significantly polarized towards the oxygen atom. This polarization is fundamental to the acidic nature of the P-OH protons and the hydrogen bonding capabilities of the molecule.
Table 2: Illustrative Atomic Charges in a Phosphonate Group from a Theoretical Study
| Atom | Charge (e) |
|---|---|
| P | +1.5 to +2.0 |
| O (phosphoryl) | -0.8 to -1.0 |
| O (hydroxyl) | -0.7 to -0.9 |
This table provides a general illustration of the expected charge distribution in a phosphonate-like environment based on theoretical calculations on related molecules. The actual charges for this compound would require specific DFT calculations.
Energy Barrier Analysis for Reactions (less directly on H₄P₂O₆)
This compound can undergo several reactions, including isomerization and disproportionation. Calculating the energy barriers for these reactions using DFT is essential for understanding their kinetics and mechanisms. This typically involves locating the transition state structure for a given reaction and calculating its energy relative to the reactants.
Isomerization: One important reaction is the rearrangement of this compound to its isomer, isothis compound, which has a P-O-P linkage instead of a P-P bond.
H₂(O)P-P(O)H₂ → H₂(O)P-O-P(OH)H
This reaction involves the breaking of the P-P bond and the formation of a P-O-P bridge. A computational study would involve mapping the potential energy surface for this rearrangement to identify the transition state and calculate the activation energy.
Disproportionation: this compound is known to be unstable under certain conditions and can disproportionate into phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).
2 H₄P₂O₆ + 2 H₂O → 2 H₃PO₃ + 2 H₃PO₄
The study of the thermal disproportionation of related compounds, such as hypophosphorous acid, indicates that such reactions can be complex. DFT calculations can help to elucidate the reaction mechanism, which may involve several steps with different energy barriers.
While specific energy barrier data for reactions of this compound are not prominently featured in the literature, the methodology for their calculation is well-established.
Table 3: Conceptual Steps in Energy Barrier Calculation for a Reaction
| Step | Description |
|---|---|
| 1. Geometry Optimization | Optimize the structures of the reactant(s) and product(s) to find their minimum energies. |
| 2. Transition State Search | Locate the first-order saddle point on the potential energy surface connecting the reactant(s) and product(s). This is the transition state. |
| 3. Frequency Calculation | Perform frequency calculations to confirm that the reactant and product structures are minima (no imaginary frequencies) and the transition state is a true saddle point (one imaginary frequency). |
This table outlines the general computational workflow used to determine the energy barrier for a chemical reaction using methods like DFT.
Viii. Advanced Academic Applications and Research Trajectories
Materials Science Applications
Hypophosphoric acid and its derivatives serve as valuable precursors and components in the synthesis of advanced materials, leveraging their phosphorus content and specific chemical reactivities.
Salts of this compound, such as tetrapotassium hypophosphate (K4P2O6), have been utilized in the synthesis of phosphorus-containing ceramics and glasses ontosight.ai. These compounds act as a source of phosphorus, contributing to the material's properties by providing a reactive phosphorus component during the synthesis process ontosight.ai. The incorporation of phosphorus can influence the thermal, mechanical, and optical characteristics of the resulting ceramic or glass materials.
Research into Metal-Organic Frameworks (MOFs) has explored the use of various phosphorus-containing ligands and precursors. While "hypophosphite ligands" (derived from hypophosphorous acid, H3PO2) have been noted in MOF construction researchgate.net, and sodium hypophosphite (a salt of hypophosphorous acid) has been used as a precursor in MOF synthesis google.com, direct applications of this compound (H4P2O6) or its hypophosphate salts as integral structural components or primary precursors in MOF synthesis were not prominently identified in the reviewed literature. The development of MOFs with specific phosphorus functionalities remains an active area of research.
Catalysis Research (as a component or precursor)
This compound and its salts exhibit properties that lend themselves to catalytic applications.
This compound itself has been identified as a catalyst in the production of polyvinyl chloride (PVC) ontosight.ai. Furthermore, tetrapotassium hypophosphate has been reported to act as a catalyst in various chemical reactions, enhancing reaction rates without being consumed ontosight.ai. These catalytic roles are often attributed to the acid's reducing capabilities or the specific coordination chemistry enabled by the hypophosphate anion.
Bioinorganic Chemistry Perspectives
The unique structural features of this compound offer interesting points of comparison within bioinorganic chemistry, particularly concerning the role of phosphorus in biological systems.
In biological systems, phosphorus is predominantly found in phosphate (B84403) and polyphosphate forms, characterized by P-O-P linkages, which are crucial for energy transfer (e.g., ATP) and genetic material (e.g., DNA) researchgate.net. This compound, with its P-P bond, represents a distinct structural motif compared to these biological phosphates wikipedia.orgtoppr.com. While inorganic phosphate (Pi) is fundamental to all life processes researchgate.net, and conditions like hypophosphatemia (low blood phosphate levels) highlight the importance of phosphate metabolism uwo.ca14.139.155, direct studies exploring this compound or its salts as functional analogues for specific biological molecules like nucleotides were not found in the provided search results. The unique P-P bond, however, presents a basis for potential future investigations into its interactions within biochemical contexts.
Environmental Chemistry Research (less direct)
Direct applications of this compound in environmental chemistry were not prominently featured in the reviewed literature. However, related phosphorus compounds find utility in environmental contexts. For instance, sodium hypophosphite, a salt of the related hypophosphorous acid, is used in the synthesis of water treatment agents atamanchemicals.com and as a component in flame retardants atamanchemicals.com. It is also noteworthy that hypophosphorous acid is regulated in some jurisdictions as a precursor chemical due to its potential misuse wikipedia.orgsciencemadness.org.
Ix. Historical and Evolutionary Context in Chemistry
Discovery and Early Characterization
The historical trajectory of hypophosphoric acid's understanding began in the late 19th century.
Initial Synthesis and Discovery: Research into compounds containing the P-P bond, including hypodiphosphoric acid, commenced around 1877. nih.gov Early synthetic routes involved the controlled oxidation of red phosphorus using agents like sodium chlorite (B76162) at room temperature. vedantu.comwikipedia.orgbyjus.com Alternative preparations included the hydrolysis and oxidation of red or white phosphorus under specific conditions. wikipedia.orgbyjus.com The isolation of the acid typically involved obtaining its salts, such as the disodium (B8443419) salt (Na₂H₂P₂O₆·6H₂O), and then processing them through ion exchange columns to yield the acid dihydrate (H₄P₂O₆·2H₂O). wikipedia.org The anhydrous form could be obtained through vacuum dehydration or reaction with hydrogen sulfide (B99878) on lead hypophosphate. wikipedia.org
Early Observations on Properties: Initial characterizations identified this compound as a mineral acid, typically existing as a white solid dihydrate. wikipedia.orgbyjus.com A key structural feature noted early on was the presence of a direct P-P bond, a characteristic absent in many other common phosphorus oxyacids. wikipedia.orgbyjus.com Researchers also established its tetraprotic nature, meaning it can donate four protons, with distinct dissociation constants (pKₐ values). wikipedia.org Studies revealed its instability, particularly in hot hydrochloric acid, where it hydrolyzes to form phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄). wikipedia.org Furthermore, the anhydrous form was observed to undergo rearrangement and disproportionation over time. wikipedia.org Crucially, unlike hypophosphorous acid (H₃PO₂), hypodiphosphoric acid lacks P-H bonds and therefore does not function as a reducing agent. byjus.com
Evolution of Understanding within Phosphorus Oxoacid Family
The study of this compound contributed significantly to the evolving understanding of phosphorus oxyacids, their nomenclature, structures, and comparative properties.
Classification and Nomenclature: The naming convention for phosphorus oxyacids evolved to reflect the oxidation state of phosphorus. This compound, with phosphorus in the +4 oxidation state, is positioned between phosphorous acid (phosphorus in +3 state) and phosphoric acid (phosphorus in +5 state). stackexchange.comopen.edu The "hypo-" prefix historically denoted a lower oxidation state, distinguishing it from the "-ous" and "-ic" acids. stackexchange.comopen.edu This classification helped chemists organize and understand the relationships between these compounds based on their elemental composition and oxidation states.
Structural Insights and Bonding: A pivotal development in understanding this compound was the elucidation of its unique structure, which features a direct P-P bond. wikipedia.orgbyjus.com This bond links two phosphorus atoms, each bonded to two oxygen atoms, one hydroxyl group, and the other phosphorus atom. wikipedia.orgbyjus.com The P-P bond length in hypodiphosphoric acid has been determined to be approximately 219 pm. wikipedia.org Techniques such as X-ray diffraction were instrumental in confirming these structural details, including the symmetric, staggered arrangement of the [HOPO₂PO₂OH]²⁻ anion in its salts. nih.govwikipedia.org This structural characteristic of a P-P linkage sets it apart from hypophosphorous acid (H₃PO₂), which contains P-H bonds. wikipedia.orgbyjus.comstackexchange.com
Comparative Properties: The study of this compound highlighted its distinct chemical properties compared to its relatives. Its tetraprotic nature, with four ionizable protons, contrasts with the monobasic hypophosphorous acid and the tribasic phosphoric acid. wikipedia.org While hypophosphorous acid is a potent reducing agent due to its P-H bonds, hypodiphosphoric acid, lacking these bonds, does not exhibit reducing properties. byjus.com The instability of hypodiphosphoric acid, leading to disproportionation reactions, was also an important aspect of its chemical behavior that researchers documented. wikipedia.org Furthermore, research into its salts, such as diammonium hypodiphosphate, revealed interesting physical properties like ferroelectricity. nih.gov
Distinction from Related Acids: The historical progression of chemical knowledge also involved clearly differentiating this compound from other phosphorus compounds. It is distinct from hypophosphorous acid (H₃PO₂), which has phosphorus in the +1 oxidation state and contains P-H bonds. wikipedia.orgbyjus.comstackexchange.com Isothis compound is recognized as a structural isomer, differing in the linkage between phosphorus atoms and the presence of a P-H bond on one of the phosphorus atoms. wikipedia.org Understanding these distinctions was crucial for accurate classification and study within the diverse field of phosphorus chemistry.
Data Table 1: Comparison of Key Phosphorus Oxoacids
This table illustrates the structural and chemical distinctions between this compound and other significant phosphorus oxyacids.
| Acid Name | Formula | Phosphorus Oxidation State | Basicity | P-P Bond | P-H Bonds |
| Hypophosphorous Acid | H₃PO₂ | +1 | 1 | No | 2 |
| Phosphorous Acid | H₃PO₃ | +3 | 2 | No | 1 |
| Hypodiphosphoric Acid | H₄P₂O₆ | +4 | 4 | Yes | 0 |
| Phosphoric Acid | H₃PO₄ | +5 | 3 | No | 0 |
List of Mentioned Compounds:
this compound (H₄P₂O₆)
Hypodiphosphoric acid (synonym for this compound)
Hypophosphorous acid (H₃PO₂)
Phosphorous acid (H₃PO₃)
Phosphoric acid (H₃PO₄)
Phosphine (B1218219) (PH₃)
Sodium hypophosphite
Calcium salts
Phosphates
Phosphites
Isothis compound
Pyrophosphoric acid (H₄P₂O₇)
Pyrophosphorous acid
Diammonium hypodiphosphate
Q & A
Q. What are the standard methods for synthesizing hypophosphoric acid (H₄P₂O₆) in laboratory settings, and how can purity be ensured?
this compound is typically synthesized by reacting red phosphorus with sodium hypochlorite (NaClO) at room temperature . Another method involves partial oxidation of white phosphorus in air, producing a mixture of hypophosphoric, phosphoric, and phosphorous acids, which requires separation via selective crystallization or solvent extraction (e.g., using diethyl ether) . Purity is confirmed through titration for acid concentration and spectroscopic techniques like ³¹P NMR to verify the absence of P–H bonds, which distinguishes it from reducing analogs like hypophosphorous acid .
Q. How does the acid dissociation behavior of this compound compare to other phosphorus oxyacids?
this compound is tetrabasic, with four dissociable protons (pKa₁ ≈ 2.2, pKa₂ ≈ 2.8, pKa₃ ≈ 7.3, pKa₄ ≈ 10.0), distinguishing it from monobasic hypophosphorous acid (H₃PO₂) and tribasic phosphoric acid (H₃PO₄) . Stepwise dissociation is studied via potentiometric titration in controlled pH buffers, with comparative analysis of ionic species using conductivity measurements .
Q. What analytical techniques are most effective for characterizing the structure of this compound and its salts?
X-ray crystallography confirms the P–P bond length (219 pm) and asymmetric coordination in salts like Na₂H₂P₂O₆·6H₂O . Vibrational spectroscopy (IR/Raman) identifies P–O and P–P bond signatures, while ³¹P NMR resolves distinct phosphorus environments in aqueous solutions . Thermal gravimetric analysis (TGA) assesses stability, revealing dehydration steps in hydrated forms .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, pH) influence the stability and decomposition pathways of this compound?
this compound hydrolyzes in 4M HCl to form H₃PO₃ and H₃PO₄, while heating above 54°C (melting point) accelerates decomposition . Kinetic studies using UV-Vis spectroscopy under varying pH and temperature reveal pseudo-first-order degradation kinetics. Stability is enhanced in neutral or weakly acidic conditions, with inert atmospheres (N₂/Ar) mitigating oxidative side reactions .
Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound’s acidity constants?
Discrepancies in pKa values (e.g., early estimates vs. modern measurements) arise from differences in ionic strength calibration and measurement techniques . Researchers should replicate studies using high-purity reagents, standardized buffers, and advanced methods like isothermal titration calorimetry (ITC) to reconcile data .
Q. How can this compound be utilized as a catalyst or intermediate in organic synthesis?
this compound’s non-reducing nature (due to the absence of P–H bonds) makes it suitable as a mild acid catalyst in esterification or phosphorylation reactions . For example, it facilitates the synthesis of phosphate esters under anhydrous conditions, with reaction progress monitored via ³¹P NMR . Its salts (e.g., Na₂H₂P₂O₆) serve as buffers in metal-complexation studies due to their chelating properties .
Q. What methodologies are recommended for detecting trace this compound in biological or environmental samples?
Ion chromatography coupled with conductivity detection offers sensitivity for aqueous samples, while LC-MS/MS with derivatization (e.g., using trimethylsilyl agents) enhances detection limits in complex matrices . For solid samples, X-ray photoelectron spectroscopy (XPS) identifies phosphorus oxidation states (+4 in H₄P₂O₆) .
Methodological Notes
- Safety Protocols : this compound is corrosive; use PPE (gloves, goggles) and work in fume hoods. Spills require neutralization with bicarbonate .
- Data Reproducibility : Report detailed synthesis conditions (e.g., NaClO concentration, reaction time) and purity validation methods to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
